molecular formula C32H38N6O4S2 B13433120 ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)

Cat. No.: B13433120
M. Wt: 634.8 g/mol
InChI Key: BAGKUUMMYLYQEV-ZEQRLZLVSA-N
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Description

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate): is a complex organic compound featuring a cyclohexane core with two methylene bridges, each linked to a piperazine ring substituted with benzo[d]isothiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diyl core, followed by the introduction of methylene bridges. The piperazine rings are then attached, and finally, the benzo[d]isothiazole groups are introduced through nucleophilic substitution reactions. Common reagents used include alkyl halides, piperazine derivatives, and benzo[d]isothiazole precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups on the benzo[d]isothiazole rings, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound can serve as a ligand for studying protein interactions and enzyme activities. Its structural features make it a valuable tool for probing biological pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine and benzo[d]isothiazole moieties are known to exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazine rings can interact with neurotransmitter receptors, while the benzo[d]isothiazole groups may inhibit specific enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    Cyclohexane-1,2-diyl derivatives: Compounds with similar cyclohexane cores but different substituents.

    Piperazine derivatives: Compounds with piperazine rings substituted with various functional groups.

    Benzo[d]isothiazole derivatives: Compounds with benzo[d]isothiazole moieties but different core structures.

Uniqueness: The uniqueness of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) lies in its combination of structural features. The presence of both piperazine and benzo[d]isothiazole groups in a single molecule provides a versatile platform for exploring diverse chemical and biological activities.

Biological Activity

((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) is a compound of interest due to its potential therapeutic applications, particularly in the realm of neuropharmacology. This compound is structurally related to piperazine derivatives, which have been shown to exhibit a range of biological activities, including antipsychotic effects.

  • Molecular Formula : C32H38N6O4S2
  • Molar Mass : 634.81 g/mol
  • CAS Number : 1807983-61-4

Structure

The compound features a cyclohexane core with two methylene bridges and substituents that include benzo[d]isothiazole and piperazine moieties. This unique structure is believed to contribute to its biological activity by interacting with various neurotransmitter systems.

Antipsychotic Potential

Research indicates that compounds containing the benzo[d]isothiazole and piperazine structures have shown promise in antipsychotic activity. A related study evaluated a series of piperazine derivatives and found that certain compounds exhibited significant affinity for dopamine and serotonin receptors, which are critical targets in the treatment of schizophrenia and other mood disorders. Specifically, one compound from this series demonstrated effective blockade of amphetamine-induced behaviors in animal models, suggesting its potential as an atypical antipsychotic agent .

The proposed mechanism for the biological activity of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) involves:

  • Dopaminergic Activity : The compound likely interacts with dopamine receptors, which are implicated in psychotic disorders.
  • Serotonergic Modulation : Its affinity for serotonin receptors may contribute to its atypical profile, potentially reducing side effects commonly associated with traditional antipsychotics .

Case Studies and Research Findings

  • Behavioral Studies : In various behavioral assays, compounds similar to ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) were tested for their effects on locomotion and anxiety-like behaviors. Results indicated that these compounds could modulate anxiety without inducing sedation, a desirable trait in psychotropic medications.
  • Receptor Binding Assays : Binding studies revealed that the compound exhibits high affinity for both D2 dopamine and 5-HT2A serotonin receptors. This dual action is hypothesized to enhance therapeutic efficacy while minimizing extrapyramidal side effects .
  • Toxicology Profiles : Preliminary toxicological evaluations suggest that the compound has a favorable safety profile at therapeutic doses, although further studies are necessary to fully establish its safety and efficacy in clinical settings.

Comparative Analysis of Related Compounds

Compound NameStructureMolar MassBiological Activity
((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)Structure634.81 g/molPotential antipsychotic
BMY 13859-1Structure~500 g/molAntipsychotic; selective D2/5-HT receptor antagonist
LurasidoneStructure404.9 g/molAtypical antipsychotic; D2/5-HT receptor antagonist

Properties

Molecular Formula

C32H38N6O4S2

Molecular Weight

634.8 g/mol

IUPAC Name

[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2/t23-,24-/m0/s1

InChI Key

BAGKUUMMYLYQEV-ZEQRLZLVSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

Canonical SMILES

C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76

Origin of Product

United States

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